Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate CAS 64095-07-4 properties
Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate CAS 64095-07-4 properties
Executive Summary & Chemical Identity[1][2]
Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate (CAS 64095-07-4), commonly referred to as Ethyl 5-nitrovanillate , is a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, most notably Entacapone . Its structural integrity is defined by the precise nitration of the benzene ring at the C5 position, adjacent to the phenolic hydroxyl group. This specific regiochemistry is essential for the pharmacophore's ability to chelate magnesium ions within the COMT active site, a mechanism central to prolonging Levodopa's half-life in Parkinson's disease therapy.
Chemical Identity Table[1][3]
| Property | Specification |
| IUPAC Name | Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate |
| Common Name | Ethyl 5-nitrovanillate |
| CAS Number | 64095-07-4 |
| Molecular Formula | C₁₀H₁₁NO₆ |
| Molecular Weight | 241.19 g/mol |
| SMILES | CCOC(=O)C1=CC(=C(C(=C1)OC)O)[O-] |
| Appearance | Yellow crystalline powder |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |
Physiochemical Profile & Characterization[2][5]
Understanding the physical properties of CAS 64095-07-4 is vital for process optimization. A common error in procurement is confusing this nitro-derivative with its precursor, Ethyl Vanillate (CAS 617-05-0), which melts at a significantly lower temperature (~44°C) and lacks the yellow coloration typical of nitro-aromatics.
Thermal Properties
-
Melting Point: The introduction of the nitro group significantly increases lattice energy. While the precursor melts at ~44°C, Ethyl 5-nitrovanillate typically exhibits a melting range between 105°C – 109°C .
-
Note: Purity levels <98% often result in a depressed melting point (95-100°C) due to residual isomers (e.g., 2-nitro isomer).
-
-
Thermal Stability: Stable under ambient conditions but sensitive to elevated temperatures (>150°C) where decarboxylation or nitro-group decomposition may occur.
Spectroscopic Identification (NMR)
The 5-nitro group exerts a strong deshielding effect on the aromatic proton at the C6 position.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 10.8 ppm (s, 1H, -OH): Highly deshielded due to intramolecular hydrogen bonding with the adjacent nitro group.
-
δ 8.52 ppm (d, J=2.0 Hz, 1H, Ar-H6): Ortho to the nitro group; significantly downfield.
-
δ 7.85 ppm (d, J=2.0 Hz, 1H, Ar-H2): Meta to the nitro group.
-
δ 4.39 ppm (q, J=7.1 Hz, 2H, -OCH₂-): Ethyl ester methylene.
-
δ 4.01 ppm (s, 3H, -OCH₃): Methoxy group.
-
δ 1.41 ppm (t, J=7.1 Hz, 3H, -CH₃): Ethyl ester methyl.
-
Synthetic Pathways & Mechanism
The synthesis of Ethyl 5-nitrovanillate is a classic example of Electrophilic Aromatic Substitution (EAS) , specifically nitration. The reaction must be carefully controlled to ensure regioselectivity at the C5 position (ortho to the phenol) rather than the C2 position.
Synthesis Protocol
Reaction Logic: The hydroxyl group (activator, ortho/para director) dominates the directing effects. However, the para position is blocked by the ester. The ortho position (C5) is favored over C2 due to steric hindrance at C2 (flanked by the ester and methoxy groups) and the electronic reinforcement of the methoxy group directing ortho/para.
Standard Procedure:
-
Substrate: Ethyl Vanillate (1.0 eq).
-
Solvent: Glacial Acetic Acid (AcOH) is preferred to moderate the reaction rate and prevent over-nitration.
-
Reagent: Fuming Nitric Acid (HNO₃, 1.05 eq).
-
Conditions: Maintain temperature <20°C during addition to prevent dinitration or ester hydrolysis.
Reaction Mechanism Diagram
Caption: Electrophilic aromatic substitution pathway for the regioselective nitration of Ethyl Vanillate.
Pharmaceutical Application: Entacapone Synthesis
The primary industrial utility of CAS 64095-07-4 is as the "Left-Hand Side" building block for Entacapone . The transformation involves protecting group manipulation (demethylation) followed by a Knoevenagel condensation.
The Role of the Nitro Group
In the final drug (Entacapone), the nitro group serves two functions:
-
Electronic: It lowers the pKa of the phenolic hydroxyls, enhancing their ability to coordinate with the Mg²⁺ cofactor in the COMT enzyme.
-
Binding: It forms specific electrostatic interactions within the enzyme's binding pocket.
Synthesis Workflow
The conversion requires the cleavage of the methyl ether (demethylation) to reveal the catechol moiety, which is the active pharmacophore.
Caption: Synthetic workflow illustrating the transformation of the nitrobenzoate intermediate into the active pharmaceutical ingredient Entacapone.[1][2][3][4][5][6]
Handling, Safety, and Stability
As a nitro-aromatic compound, CAS 64095-07-4 requires specific safety protocols. It is not classified as an explosive under standard transport regulations, but it possesses high energy potential.
Hazard Classification (GHS)
-
Signal Word: WARNING
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage & Stability
-
Light Sensitivity: Nitro compounds can undergo photochemical degradation. Store in amber glass containers.
-
Hydrolysis Risk: The ethyl ester is susceptible to hydrolysis in the presence of moisture and strong bases. Store under inert atmosphere (Argon/Nitrogen) if long-term storage (>6 months) is required.
-
Incompatibility: Avoid contact with strong reducing agents (e.g., hydrazine, hydrides) which can reduce the nitro group to an amine, fundamentally changing the chemical identity.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5281081 (Entacapone). PubChem. Available at: [Link]
- Orion Corporation. "Method for the preparation of Entacapone." Google Patents. US Patent 5446194A.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Ethylvanillin | C9H10O3 | CID 8467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. Ethyl Vanillin [drugfuture.com]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. Entacapone Tablets USP, 200 mg [dailymed.nlm.nih.gov]
- 7. Ethyl 5-nitroindole-2-carboxylate price,buy Ethyl 5-nitroindole-2-carboxylate - chemicalbook [chemicalbook.com]
